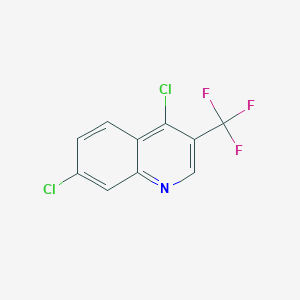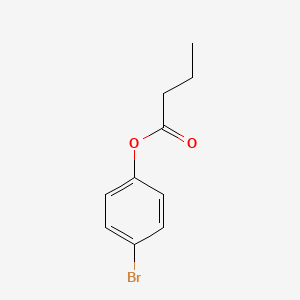
4-Bromophenyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenyl butyrate can be synthesized through the esterification reaction between 4-bromophenol and butyric acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl butyrate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-bromophenol and butyric acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to break the ester bond.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the phenyl ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl butyrates with different functional groups.
Hydrolysis: The major products are 4-bromophenol and butyric acid.
Oxidation: Various oxidized phenyl derivatives are formed depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-Bromophenyl butyrate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is explored for use in the fabrication of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl butyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-bromophenol, which may interact with biological targets such as enzymes or receptors. The bromine atom on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl acetate
- 4-Bromophenyl propionate
- 4-Bromophenyl valerate
Comparison
4-Bromophenyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other similar compounds. The length of the carbon chain in the ester group influences the compound’s reactivity, solubility, and potential applications. For instance, this compound has a longer carbon chain compared to 4-Bromophenyl acetate, resulting in different solubility and reactivity profiles.
Properties
CAS No. |
29052-06-0 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(4-bromophenyl) butanoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
InChI Key |
PGUDBLNEUOQDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



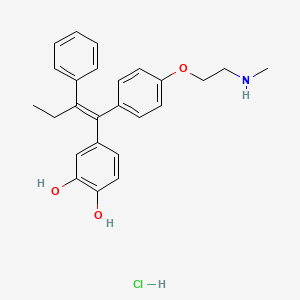
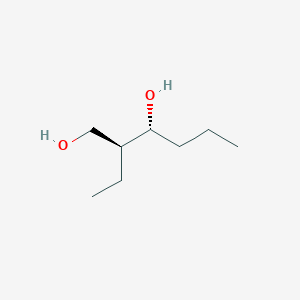

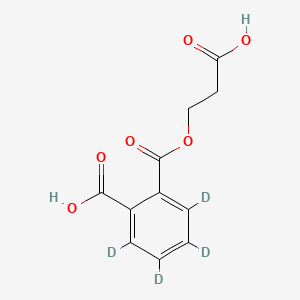
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
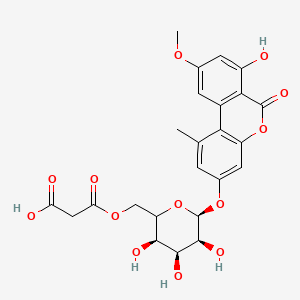
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
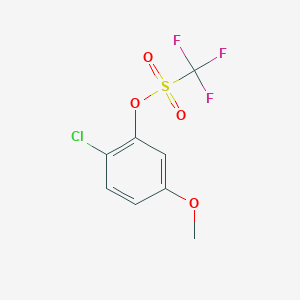
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
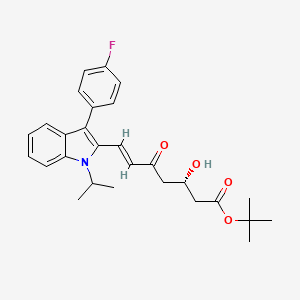
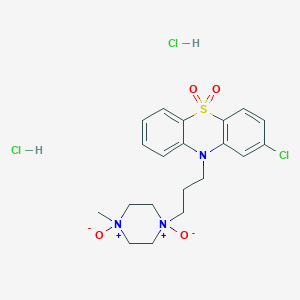
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
